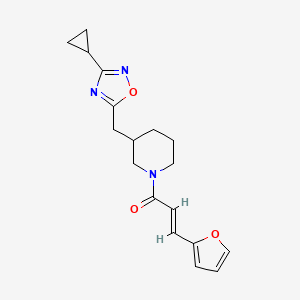

(E)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-17(8-7-15-4-2-10-23-15)21-9-1-3-13(12-21)11-16-19-18(20-24-16)14-5-6-14/h2,4,7-8,10,13-14H,1,3,5-6,9,11-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGUVFYYIGWFNL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a furan moiety, contributing to its potential biological activities. The oxadiazole ring is particularly noteworthy for its role in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 287.34 g/mol |

| IUPAC Name | (E)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. The compound under discussion has shown promising results in inhibiting various cancer cell lines. The mechanism of action involves:

- Inhibition of Enzymes : The compound targets specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .

Case Study : A study involving several 1,3,4-oxadiazole derivatives demonstrated that modifications to the oxadiazole scaffold enhanced cytotoxicity against breast and lung cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of (E)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for infections .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory effects have been documented through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of cytokines such as TNF-alpha and IL-6 in vitro .

- Suppression of NF-kB Pathway : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

- Oxadiazole Ring : Known for its bioactivity, particularly in antimicrobial applications.

- Piperidine Moiety : Often associated with psychoactive properties and potential use in neurological therapies.

- Furan Group : Adds to the compound's reactivity and may enhance its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives of oxadiazoles have demonstrated activity against various Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several oxadiazole derivatives, including those similar to (E)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against S. aureus.

- Enhanced activity against methicillin-resistant strains when combined with other agents.

Antifungal Properties

In addition to antibacterial effects, compounds with oxadiazole rings have shown antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Activity

A comparative study assessed the antifungal properties of various oxadiazole derivatives:

- Compounds were tested against Candida albicans and Aspergillus niger.

- Results showed significant inhibition at concentrations as low as 10 µg/mL.

Potential Therapeutic Applications

Given its promising bioactivity, this compound could be explored further for:

- Development of New Antibiotics : Particularly in an era of increasing antibiotic resistance.

- Combination Therapies : Using synergistic effects with existing antibiotics to enhance efficacy.

Future Research Directions

Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and safety profiles in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity.

- Mechanistic Studies : To fully elucidate how the compound interacts at a molecular level with bacterial targets.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is stable under physiological conditions but undergoes specific transformations under controlled reaction environments.

Key Reactions:

-

Electrophilic Substitution : The oxadiazole ring’s electron-deficient nature allows for regioselective electrophilic substitution at the C-3 position. Halogenation (Cl₂, Br₂) and nitration (HNO₃/H₂SO₄) have been reported for similar oxadiazoles .

-

Ring-Opening Reactions : Acidic or basic hydrolysis cleaves the oxadiazole ring. For example, treatment with HCl (6 M) yields amidoximes, while NaOH (10%) produces carboxylic acid derivatives .

Table 1: Oxadiazole Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Halogenation | Br₂, FeCl₃, DCM, 0°C | 3-Bromo-1,2,4-oxadiazole derivative | 78 | |

| Hydrolysis (Acidic) | HCl (6 M), reflux, 4 h | Cyclopropanecarboxamidoxime | 85 |

Piperidine-Moiety Functionalization

The piperidine ring participates in alkylation, acylation, and nucleophilic substitution reactions.

Key Reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form quaternary ammonium salts.

-

Mannich Reaction : Forms tertiary amines when treated with formaldehyde and secondary amines under mild acidic conditions .

Table 2: Piperidine Reactions

Furan Ring Reactivity

The furan group undergoes electrophilic substitution and oxidation.

Key Reactions:

-

Nitration : HNO₃/AcOH introduces a nitro group at the C-5 position .

-

Oxidation : MnO₂ or RuO₄ oxidizes furan to a γ-diketone, altering conjugation with the enone system .

Table 3: Furan Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), AcOH, 0°C, 2 h | 5-Nitro-furan-2-yl derivative | 65 | |

| Oxidation | RuO₄, H₂O/CH₃CN, rt, 3 h | 2-(3-Oxoprop-1-en-1-yl)-1,4-diketone | 73 |

α,β-Unsaturated Ketone Reactivity

The enone system participates in conjugate additions and cycloadditions.

Key Reactions:

-

Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, benzylamine adds to form β-amino ketones.

-

Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives .

Table 4: Enone System Reactions

Cross-Reactivity and Stability Considerations

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl-piperidine moiety in this compound?

- Methodological Answer : The synthesis of oxadiazole-containing piperidine derivatives typically involves cyclization reactions. For example, oxadiazole rings can be formed via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI). Piperidine functionalization may employ alkylation or reductive amination using aldehydes/ketones. For instance, describes coupling piperazine derivatives with heterocyclic acids using HOBt/TBTU-mediated amide bond formation, which could be adapted for oxadiazole-piperidine linkage .

Q. How can the stability of the enone (prop-2-en-1-one) group be optimized during synthesis?

- Methodological Answer : The α,β-unsaturated ketone (enone) is prone to Michael addition or photodegradation. Stability can be enhanced by:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation.

- Using light-protected glassware and low-temperature storage (≤ -20°C) for intermediates .

- Incorporating electron-withdrawing groups (e.g., furan in this case) to reduce electron density at the enone system, as seen in for structurally similar enones .

Q. What spectroscopic techniques are critical for confirming the stereochemistry (E-configuration) of the prop-2-en-1-one group?

- Methodological Answer :

- ¹H-NMR : Coupling constants (J ≈ 12–16 Hz for trans/E-configuration) between the α and β protons of the enone.

- NOESY/ROESY : Absence of nuclear Overhauser effects between the furan and piperidine groups supports the E-geometry.

- X-ray crystallography : Definitive confirmation, as demonstrated in and for analogous enone-containing compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The oxadiazole and furan rings may act as hydrogen bond acceptors, influencing binding affinity.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). highlights similar workflows for pyrazole-enone hybrids .

- MD Simulations : Validate stability of ligand-target complexes over 50–100 ns trajectories.

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffers as in ) .

- Metabolite Screening : Check for in situ degradation products via LC-MS.

- Off-target Profiling : Use panels like Eurofins Cerep to identify non-specific binding. discusses similar validation for benzofuran-pyrazole analogs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the furan and cyclopropyl-oxadiazole motifs?

- Methodological Answer :

- Furan Modifications : Replace furan with thiophene or pyrrole to assess π-π stacking effects.

- Oxadiazole Isosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate metabolic stability.

- Cyclopropyl Substitution : Introduce fluorinated or methylated cyclopropane variants (see for fluorophenyl analogs) .

- Data Analysis : Use multivariate regression to correlate substituent effects with activity, as in for aryl piperazine derivatives .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via HPLC.

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition.

- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration (see for protocols) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane or EtOAc/MeOH).

- Temperature Gradients : Slow cooling from 40°C to 4°C to promote crystal growth.

- Additives : Introduce co-crystallizing agents like crown ethers. details similar methods for pyrazole-enone crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.